molecular formula C13H7BrClFO B1292323 4-Bromo-3'-chloro-4'-fluorobenzophenone CAS No. 951890-13-4

4-Bromo-3'-chloro-4'-fluorobenzophenone

Cat. No. B1292323
CAS RN: 951890-13-4
M. Wt: 313.55 g/mol
InChI Key: XSYMBAWHXLZCAZ-UHFFFAOYSA-N
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Description

“4-Bromo-3’-chloro-4’-fluorobenzophenone” is a chemical compound with the molecular formula C13H7BrClFO. It has a molecular weight of 313.55 .


Molecular Structure Analysis

The InChI code for “4-Bromo-3’-chloro-4’-fluorobenzophenone” is 1S/C13H7BrClFO/c14-10-4-1-8 (2-5-10)13 (17)9-3-6-12 (16)11 (15)7-9/h1-7H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-3’-chloro-4’-fluorobenzophenone” is predicted to be 397.1±37.0 °C, and its density is predicted to be 1.568±0.06 g/cm3 .

Scientific Research Applications

Photoreduction Studies

The compound has been used in photoreduction studies . The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . This involves the use of UV light at 350 nm for various durations, and the samples were then studied via IR spectroscopy .

Synthesis of Derivatives

4-Bromo-3’-chloro-4’-fluorobenzophenone can be used as a starting material for the synthesis of various derivatives . For instance, it was used in the synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP), a compound with potential photochemical reactivity and photophysical properties .

Spectral Analysis

The compound is used in spectral analysis studies . After synthesis, the product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Photophysical Studies

4-Bromo-3’-chloro-4’-fluorobenzophenone has been used in photophysical studies . In one study, the compound was prepared from toluene and 4-bromobenzoyl chloride using an AlCl3 catalyst . The product was then used to study photophysics, specifically "quantitative UV" .

Solvent Studies

The compound has been used in solvent studies . The interactions of 4-fluoro-4’-methoxybenzophenone in a polar solvent EPA and non-polar solvent methylcyclohexane were studied using UV absorption spectroscopy .

Radical Formation

4-Bromo-3’-chloro-4’-fluorobenzophenone can form radicals in the presence of ultraviolet radiation . This gives rise to some interesting photochemistry which transforms them into benzopinacols .

properties

IUPAC Name

(4-bromophenyl)-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMBAWHXLZCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220160
Record name Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951890-13-4
Record name Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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